tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-oxospiro[5H-cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-9-6-17(7-10-19)11-12-5-4-8-18-13(12)14(17)20/h4-5,8H,6-7,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDIIFJWCUGZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate (CAS No. 2245084-40-4) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.37 g/mol. The compound features a unique spirocyclic structure that contributes to its biological properties.
Structural Formula
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. A notable study evaluated its cytotoxic effects against various cancer cell lines, including A549 human lung cancer cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents like doxorubicin.
The mechanism underlying the anticancer activity of tert-butyl 7-oxo compound involves the induction of apoptosis in cancer cells. It is believed to activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation.
Antiviral Activity
In silico docking studies have suggested that this compound may also possess antiviral properties, particularly against viral proteases involved in the replication of viruses such as SARS-CoV-2. The binding affinity of the compound to the main protease was found to be promising in comparison with existing antiviral agents.
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects attributed to its ability to inhibit oxidative stress and neuroinflammation. In animal models, administration of this compound resulted in improved cognitive function and reduced markers of neurodegeneration.
Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of various derivatives of spirocyclic compounds revealed that tert-butyl 7-oxo demonstrated superior activity against lung cancer cells compared to other derivatives tested.
Study 2: Antiviral Potential
Another investigation focused on the docking studies against COVID-19 proteases showed that tert-butyl 7-oxo binds effectively, suggesting its potential use as a therapeutic agent in viral infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Oxo and 6-Oxo Variants
The tert-butyl spirocyclopenta[b]pyridine-piperidine carboxylate family includes positional isomers differing in the oxo group placement. Key examples:
Functional and Structural Analogues
Spirocyclic Compounds with Varied Heterocycles
- Key Difference: Incorporates pyran and pyrazino-pyrrolo-pyrimidine moieties instead of cyclopenta[b]pyridine. Implication: Expanded aromatic systems may enhance π-π stacking interactions in target binding, useful in oncology therapeutics .
tert-Butyl Carboxylate Derivatives
Research Findings and Implications
Physicochemical Properties
- Solubility: Limited empirical data, but the Boc group likely improves organic-phase solubility compared to non-protected analogs.
- Stability: Positional isomerism (5-oxo vs. 7-oxo) may affect keto-enol tautomerism, altering stability under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
